

Application Note: Determination of Iron in Pharmaceutical Tablets using Ferroin

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Compound of Interest		
Compound Name:	Ferroin	
Cat. No.:	B110374	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is a vital mineral in numerous biological processes, and its accurate quantification in pharmaceutical formulations is crucial for ensuring dosage accuracy and therapeutic efficacy. This application note details two robust methods for the determination of iron in pharmaceutical tablets: a spectrophotometric method and a redox titration method, both utilizing **Ferroin** (the tris(1,10-phenanthroline)iron(II) complex). The spectrophotometric method is based on the intense color of the **Ferroin** complex, while the titrimetric method uses **Ferroin** as a sharp endpoint indicator.

Spectrophotometric Determination of Iron

This method relies on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex known as **Ferroin**. The intensity of the color is directly proportional to the concentration of iron and is measured using a spectrophotometer at approximately 510 nm.[1][2] To ensure all iron in the sample is in the ferrous state, a reducing agent, such as hydroxylamine hydrochloride, is added.[3]

Experimental Protocol

1. Reagent Preparation:

Methodological & Application





- Standard Iron Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in deionized water, and transfer to a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[3][4]
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution should be freshly prepared.[1]
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle heating may be required to facilitate dissolution.
- Sodium Acetate Buffer Solution: Prepare a buffer solution to maintain the pH between 2 and 9 for optimal color development.[5] A suitable buffer can be prepared by mixing sodium acetate and acetic acid.

2. Sample Preparation:

- Weigh and finely crush a representative number of iron tablets to obtain a homogenous powder.
- Accurately weigh a portion of the powdered tablet equivalent to a known amount of iron and transfer it to a beaker.
- Dissolve the powder in dilute sulfuric or hydrochloric acid. Gentle heating may be necessary.
- Filter the solution to remove any insoluble excipients and transfer the filtrate to a volumetric flask of appropriate size. Dilute to the mark with deionized water.
- 3. Preparation of Calibration Standards:
- Prepare a series of standard solutions by diluting the 100 mg/L standard iron solution to concentrations typically ranging from 0.4 to 4.0 mg/L.[2]
- For each standard, and a blank, pipette a known volume of the standard iron solution into a 100 mL volumetric flask.



- To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the 1,10phenanthroline solution.[4]
- Add 8 mL of the sodium acetate buffer solution.[4]
- Dilute to the mark with deionized water, mix thoroughly, and allow 10-15 minutes for complete color development.[1]
- 4. Sample Analysis:
- Treat an aliquot of the prepared sample solution in the same manner as the calibration standards.
- Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 510 nm, using a spectrophotometer.
 [2]
- Use the blank solution to zero the spectrophotometer.
- 5. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
- Determine the concentration of iron in the sample solution from the calibration curve.
- Calculate the amount of iron per tablet.

Ouantitative Data

Parameter	Value	Reference
Wavelength of Max. Absorbance (λmax)	~510 nm	[2]
Linearity Range	0.4 - 4.0 mg/L	[2]
Limit of Detection (LOD)	0.2 mg/L	[6]
Recovery	99 - 101%	[7]



Experimental Workflow



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Caption: Workflow for the spectrophotometric determination of iron.

Titrimetric Determination of Iron with Ferroin Indicator

This method involves the redox titration of ferrous iron (Fe²⁺) with a strong oxidizing agent, such as ceric sulfate or potassium permanganate. **Ferroin** is used as the indicator, which exhibits a sharp color change from red (reduced form) to pale blue/yellow (oxidized form) at the equivalence point.[8]

Experimental Protocol

- 1. Reagent Preparation:
- Standard Ceric Sulfate Solution (0.1 M): Prepare and standardize a 0.1 M solution of ceric sulfate.
- **Ferroin** Indicator Solution: Purchase a commercially available solution or prepare by dissolving 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a 0.695 g/100 mL solution of ferrous sulfate heptahydrate.
- Sulfuric Acid (5M): Prepare by carefully adding concentrated sulfuric acid to deionized water.
- 2. Sample Preparation:



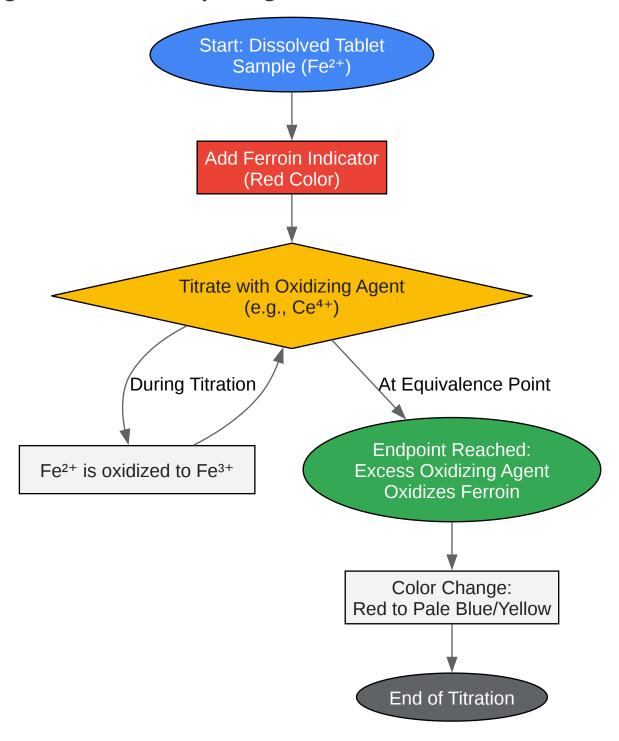
- Weigh and finely crush a representative number of iron tablets.
- Accurately weigh approximately 0.4 g of the powdered tablet and transfer it to a conical flask.
 [8]
- Add 15 cm³ of 5 M sulfuric acid to dissolve the powder.[8]
- 3. Titration Procedure:
- Add two drops of Ferroin indicator to the dissolved sample solution.
- Titrate the sample solution with the standardized 0.1 M ceric sulfate solution.
- The endpoint is reached when the color changes from red to a milky yellow or pale blue.[8]
- If the red color returns upon standing for a few minutes, continue the titration dropwise until the endpoint color persists.[8]
- · Record the volume of the titrant used.
- Perform the titration in triplicate to ensure accuracy.
- 4. Data Analysis:
- Calculate the moles of the titrant used.
- Based on the stoichiometry of the redox reaction, determine the moles of iron in the sample.
- Calculate the mass of iron in the sample and subsequently the amount of iron per tablet.

Quantitative Data

Titrant Concentration 0.1 M Ceric Sulfate [8]	
Thank Concentration 0.1 W Cene Sunate [6]	
Indicator Ferroin [8]	
Endpoint Color Change Red to Milky Yellow/Pale Blue [8]	



Logical Relationship Diagram



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Caption: Logical flow of the titrimetric determination of iron.

Conclusion



Both the spectrophotometric and titrimetric methods utilizing **Ferroin** are reliable and accurate for the determination of iron in pharmaceutical tablets. The choice of method may depend on the available instrumentation, the required sensitivity, and the sample throughput. The spectrophotometric method is generally more sensitive and suitable for lower concentrations of iron, while the titrimetric method is a classic and cost-effective technique for higher iron content. Proper validation of the chosen method is essential to ensure accurate and precise results in a quality control setting.

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